

Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Methyl-4,5-dinitroimidazole*

Cat. No.: *B100128*

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HPLC-UV is the workhorse of many quality control laboratories. Its robustness, cost-effectiveness, and ease of use make it an ideal first-line technique for assay, purity, and stability testing of 1M45DNI bulk substance and formulated products.

Expertise & Experience: The Rationale Behind the Method

The choice of reversed-phase HPLC is dictated by the chemical nature of 1M45DNI. As a moderately polar molecule containing nitro functional groups, it exhibits good retention on non-polar stationary phases like C18. The nitro-aromatic structure contains a strong chromophore, making UV detection highly sensitive and specific. A wavelength of approximately 316 nm is often effective for nitroimidazole compounds, providing a good signal with minimal interference from common solvents and excipients.^[1]

The mobile phase, a mixture of an organic solvent (like methanol or acetonitrile) and an acidic aqueous buffer, is critical. The acidic component, typically phosphoric acid, is used to suppress the ionization of any potential acidic or basic functional groups, ensuring sharp, symmetrical peak shapes and reproducible retention times.^[1]

Experimental Protocol: HPLC-UV Analysis

1. Preparation of Solutions:

- Mobile Phase: Prepare a filtered and degassed solution of Methanol and 0.1% Phosphoric Acid in Water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 5-10 minutes).
- Standard Solution: Accurately weigh approximately 10 mg of 1M45DNI reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
- Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to achieve an expected 1M45DNI concentration of approximately 100 µg/mL.

2. Chromatographic Conditions:

- Column: ZORBAX SB-C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[1]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at 316 nm.[1]
- Run Time: Approximately 20 minutes to ensure elution of all components.[1]

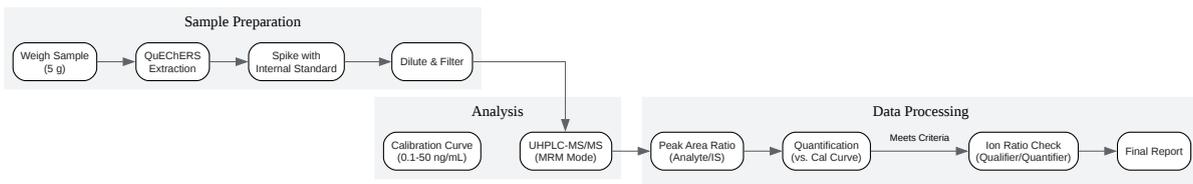
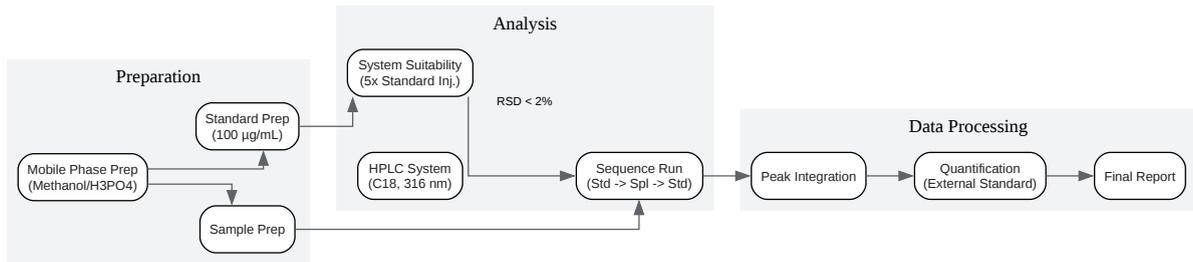
3. System Suitability:

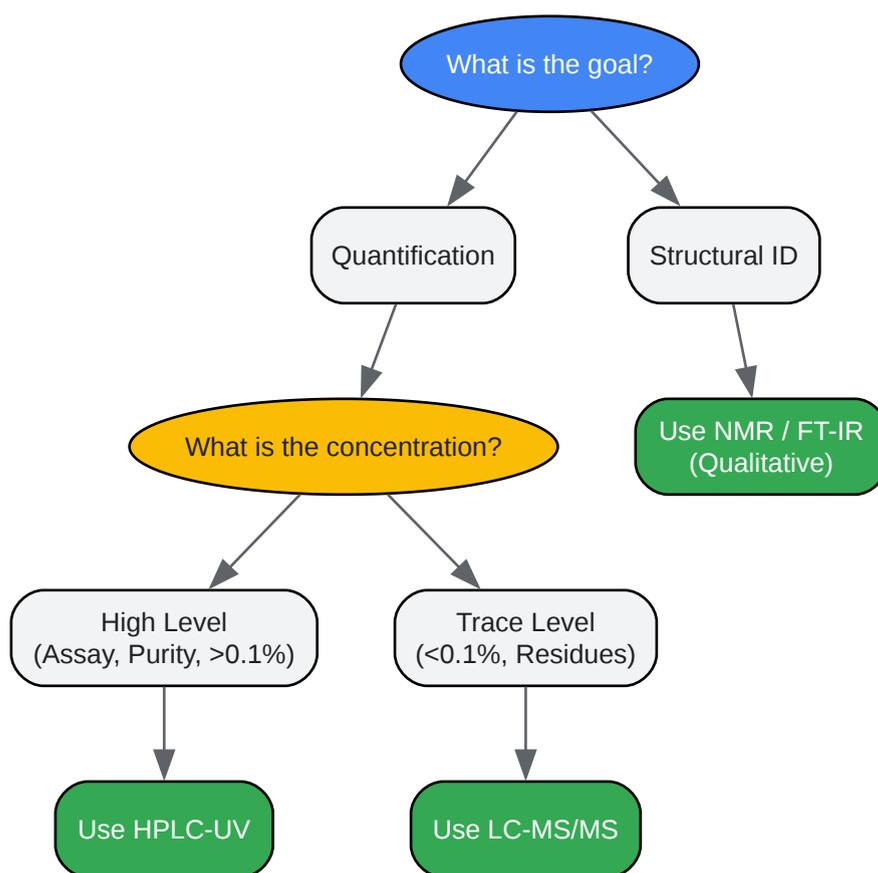
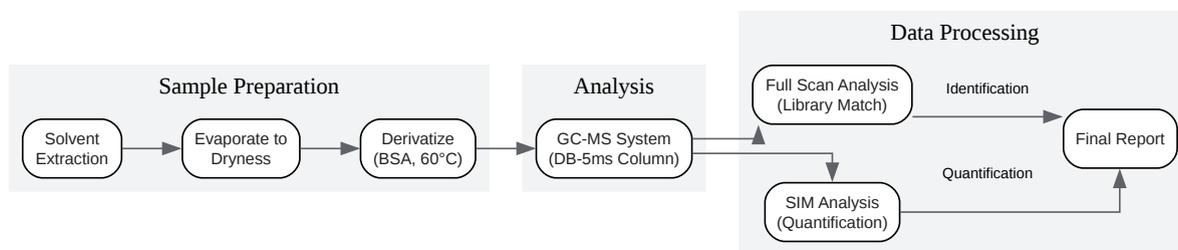
- Before sample analysis, perform at least five replicate injections of the standard solution.
- The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
- The theoretical plate count for the 1M45DNI peak should be > 3000.[1]
- The tailing factor should be between 0.9 and 1.5.

4. Analysis and Calculation:

- Inject the standard and sample solutions.
- Quantify the amount of 1M45DNI in the sample by comparing the peak area response to that of the reference standard.

Workflow for HPLC-UV Analysis





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Sources

- 1. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
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